Ceftazidime-d5 (90 percent) is a stable isotope-labeled form of the antibiotic ceftazidime, which is a third-generation cephalosporin antibiotic. This compound is primarily utilized in research settings for pharmacokinetic studies, drug metabolism, and analytical chemistry due to its unique isotopic labeling that allows for precise tracking and quantification in biological systems. The molecular formula for ceftazidime-d5 is , and it has a molecular weight of 551.61 g/mol. It is categorized under antibacterial agents and specifically classified as a cephalosporin antibiotic that interferes with bacterial cell wall synthesis .
The synthesis of ceftazidime-d5 involves the incorporation of deuterium atoms into the ceftazidime structure. While specific methods for synthesizing ceftazidime-d5 are not extensively detailed in the available literature, the general synthesis of ceftazidime involves several key steps:
Technical details regarding the exact conditions, such as temperature and reaction times, are typically proprietary or found in specialized patents .
The molecular structure of ceftazidime-d5 features a beta-lactam ring characteristic of cephalosporins, along with a side chain that enhances its antibacterial activity. The presence of deuterium atoms (D) instead of hydrogen (H) in five positions alters the physical properties without significantly affecting the biological activity.
Ceftazidime-d5 participates in various chemical reactions typical for beta-lactam antibiotics:
The mechanism of action of ceftazidime-d5 mirrors that of its parent compound, where it exerts its antibacterial effects by binding to penicillin-binding proteins located on the bacterial cell wall. This binding inhibits transpeptidation, an essential step in peptidoglycan synthesis, leading to cell lysis and death.
Ceftazidime-d5 exhibits several notable physical and chemical properties:
Ceftazidime-d5 has significant applications in scientific research:
Ceftazidime-d5 (chemical formula: C₂₂H₁₇D₅N₆O₇S₂; molecular weight: 551.61 g/mol) is a deuterium-enriched analog of the third-generation cephalosporin antibiotic ceftazidime (C₂₂H₂₂N₆O₇S₂; 546.57 g/mol). The isotopic labeling involves selective replacement of five hydrogen atoms with deuterium at the pyridinium moiety (specifically at positions 2, 3, 5, and 6 of the ring). This modification preserves the core β-lactam structure, aminothiazole oxime side chain, and carboxylate groups responsible for antibacterial activity while introducing a mass differential of +5 atomic mass units [3] [8]. The deuteration occurs at aromatic sites, minimizing alterations to steric and electronic properties critical for binding to penicillin-binding proteins (PBPs). The configuration maintains the (6R,7R,Z) stereochemistry of the parent compound, ensuring structural fidelity in biological interactions [3] [4].
Table 1: Structural Parameters of Ceftazidime-d5
Parameter | Ceftazidime-d5 | Ceftazidime |
---|---|---|
Molecular Formula | C₂₂H₁₇D₅N₆O₇S₂ | C₂₂H₂₂N₆O₇S₂ |
Molecular Weight | 551.61 g/mol | 546.57 g/mol |
Deuteration Sites | Pyridinium ring (5 positions) | N/A |
CAS Number (Unlabeled) | 72558-82-8 | 72558-82-8 |
Deuterated CAS Number | 78439-06-2 | N/A |
Storage Conditions | -20°C (desiccated, protected from light) | Variable |
The synthesis employs hydrogen-deuterium exchange under controlled conditions: dissolution in deuterated solvents (e.g., deuterochloroform/deuterium oxide mixtures), catalytic activation with trifluoroacetic anhydride, and prolonged heating (50–65°C for 150–180 hours). Post-synthesis purification yields material with ≥90% isotopic enrichment, confirmed by mass spectrometry [3] [5].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H-NMR spectra of ceftazidime-d5 exhibit signal attenuation at 7.5–9.0 ppm, corresponding to the deuterated pyridinium hydrogens. Residual protiated peaks in this region reflect the 90% deuteration level. Key shifts in non-deuterated regions include:
¹³C-NMR shows minimal carbon shift changes (<0.1 ppm), confirming deuterium-induced effects are localized [8].
Mass Spectrometry (MS):Electrospray ionization mass spectrometry (ESI-MS) reveals a characteristic [M+H]⁺ peak at m/z 552.61 for ceftazidime-d5, compared to 547.57 for non-deuterated ceftazidime. Fragmentation patterns include:
Table 2: Key Mass Spectral Fragments
Fragment Ion | Ceftazidime-d5 (m/z) | Ceftazidime (m/z) | Assignment |
---|---|---|---|
[M+H]⁺ | 552.61 | 547.57 | Molecular ion |
F1 | 396.1 | 391.1 | Pyridinium-thiazole moiety |
F2 | 324.0 | 324.0 | β-Lactam core |
F3 | 467.2 | 462.2 | M⁺ - COOH |
Infrared (IR) Spectroscopy:IR spectra show identical functional group signatures to non-deuterated ceftazidime:
Physicochemical Properties:While deuteration minimally alters polarity or solubility, the kinetic isotope effect subtly influences stability:
Biological Interactions:
Analytical Utility:
Table 3: Functional Comparisons
Property | Ceftazidime-d5 | Ceftazidime | Significance |
---|---|---|---|
Serum Half-life | ∼2.3 hours (human) | ∼1.9 hours (human) | Slight isotope effect |
Plasma Protein Binding | 5–10% | 5–10% | Unaffected |
Renal Excretion | >85% unchanged | >85% unchanged | Identical elimination pathway |
β-Lactamase Stability | Equivalent to ceftazidime | Resistant to most β-lactamases | No functional impairment |
Comprehensive Compound Listing
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0